molecular formula C11H7Cl2NO B6367921 5-(2,3-Dichlorophenyl)pyridin-3-ol CAS No. 1261939-40-5

5-(2,3-Dichlorophenyl)pyridin-3-ol

Cat. No.: B6367921
CAS No.: 1261939-40-5
M. Wt: 240.08 g/mol
InChI Key: ZISLNMBPBIRIJR-UHFFFAOYSA-N
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Description

5-(2,3-Dichlorophenyl)pyridin-3-ol is an organic compound that belongs to the class of phenylpyridines It is characterized by the presence of a pyridine ring substituted with a 2,3-dichlorophenyl group and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dichlorophenyl)pyridin-3-ol typically involves the reaction of 2,3-dichlorobenzaldehyde with pyridine-3-ol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichlorophenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyridine ring.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-(2,3-dichlorophenyl)pyridine-3-one, while substitution of the chlorine atoms can produce various derivatives with different functional groups.

Scientific Research Applications

5-(2,3-Dichlorophenyl)pyridin-3-ol has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound is investigated for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 5-(2,3-Dichlorophenyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-(2,5-Dichlorophenyl)pyridin-3-ol: Similar in structure but with chlorine atoms at the 2 and 5 positions.

    3,4-Dichlorophenethylamine: Contains a phenethylamine backbone with chlorine substitutions.

    2,5-Dichloropyridin-3-ol: Another pyridine derivative with chlorine atoms at the 2 and 5 positions.

Uniqueness

5-(2,3-Dichlorophenyl)pyridin-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group at the 3-position of the pyridine ring also contributes to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

5-(2,3-dichlorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-10-3-1-2-9(11(10)13)7-4-8(15)6-14-5-7/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISLNMBPBIRIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683023
Record name 5-(2,3-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-40-5
Record name 3-Pyridinol, 5-(2,3-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261939-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,3-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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